molecular formula C7H3BrFNS B6252022 6-Bromo-2-fluorobenzo[d]thiazole CAS No. 1824140-66-0

6-Bromo-2-fluorobenzo[d]thiazole

Cat. No. B6252022
CAS RN: 1824140-66-0
M. Wt: 232.07 g/mol
InChI Key: RTTFSLVSHXZVDY-UHFFFAOYSA-N
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Description

6-bromo-2-fluoro-1,3-benzothiazole is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecule is planar with a C=S double bond . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

6-Bromo-2-fluorobenzo[d]thiazole has been studied extensively for its potential applications in various scientific fields. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In materials science, this compound has been used as a precursor for the synthesis of novel compounds with potential applications in optoelectronic devices. In biochemistry, this compound has been used in studies of enzyme inhibition and drug delivery.

Advantages and Limitations for Lab Experiments

The use of 6-Bromo-2-fluorobenzo[d]thiazole in laboratory experiments has several advantages. First, this compound is relatively inexpensive and readily available. Second, this compound is a highly versatile compound, and can be used for a variety of different experiments. Third, this compound can be synthesized easily using a variety of methods, making it a convenient starting material for organic synthesis.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is known to be toxic and should be handled with caution. Additionally, this compound is known to be unstable in the presence of light and oxygen, so it should be stored carefully.

Future Directions

The potential applications of 6-Bromo-2-fluorobenzo[d]thiazole are vast, and there are many possible future directions for research. For example, further research could be done to explore the potential of this compound as a drug delivery system. Additionally, research could be done to investigate the effects of this compound on other enzymes, such as those involved in DNA repair and cell signaling. Finally, research could be done to explore the potential of this compound as an antioxidant or anti-cancer agent.

Synthesis Methods

6-Bromo-2-fluorobenzo[d]thiazole can be synthesized by a variety of methods. One of the most common methods is the classical Friedel-Crafts acylation of 2-fluoro-1,3-benzothiazole with bromoacetyl bromide. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at temperatures of up to 100°C. Other methods for the synthesis of this compound include the use of bromoacetyl chloride, bromoacetic acid, and bromoacetaldehyde.

Safety and Hazards

6-bromo-2-fluoro-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

6-bromo-2-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFSLVSHXZVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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